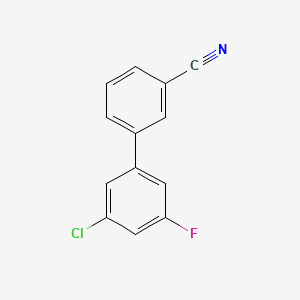

3-(3-Chloro-5-fluorophenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFN/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUESONCCELXLSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742720 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345732-63-9 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Aromatic Nitrile Frameworks

The specific placement of the chlorine and fluorine atoms at the 3- and 5-positions of one of the phenyl rings in 3-(3-chloro-5-fluorophenyl)benzonitrile is a result of targeted design in medicinal chemistry. This substitution pattern has been systematically studied to optimize the electronic properties and biological activities of biphenyl (B1667301) compounds for potential pharmaceutical uses.

Significance in Advanced Organic Synthesis and Materials Science Research

The unique structural features of 3-(3-chloro-5-fluorophenyl)benzonitrile make it a highly significant intermediate in both advanced organic synthesis and materials science research.

In the realm of organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. A primary method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.netmdpi.comnih.govmdpi.com This powerful carbon-carbon bond-forming reaction is widely used to create biaryl compounds, which are prevalent in many biologically active molecules and functional materials. The reactivity of the chlorine and fluorine atoms on the phenyl ring allows for selective chemical modifications, providing a route to a diverse range of derivatives.

In the field of materials science, halogenated biphenyl (B1667301) nitriles are investigated for their potential applications in the development of advanced materials. While specific applications for this compound are still emerging, related compounds are utilized in the creation of polymers and coatings with enhanced chemical resistance and durability. chemimpex.com The introduction of fluorine atoms, in particular, can bestow properties such as increased thermal stability and altered electronic characteristics.

A notable application of the core structure of this compound is in medicinal chemistry. It is a key component in the synthesis of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. nih.govresearchgate.net This complex molecule has been identified as a potent and selective agonist of the human transient receptor potential cation channel subfamily M member 5 (TRPM5). nih.govresearchgate.net Agonists of TRPM5 are being evaluated as potential prokinetic agents for the treatment of gastrointestinal disorders. nih.govresearchgate.net

Overview of Current Research Trajectories and Knowledge Gaps

Established Synthetic Pathways to the Benzonitrile (B105546) Core

The construction of the this compound scaffold can be approached through several established synthetic strategies. These methods primarily focus on the formation of the biaryl linkage and the introduction of the nitrile functionality.

Halogenation and Nitrile Introduction Strategies

The synthesis of substituted benzonitriles often begins with the strategic halogenation of an appropriate precursor, followed by the introduction of the nitrile group. For a molecule like this compound, this could involve the initial synthesis of a dihalogenated biphenyl intermediate, which is then converted to the final product.

The introduction of the nitrile group can be achieved through various methods. A common approach is the Sandmeyer reaction, where a primary aromatic amine is diazotized and subsequently treated with a cyanide salt, typically cuprous cyanide. Another prevalent method is the Rosenmund-von Braun reaction, which involves the direct cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide at elevated temperatures. Modern advancements in palladium-catalyzed cyanation reactions have provided milder and more versatile alternatives. google.com

Cross-Coupling Reactions for Diarylnitrile Construction

Cross-coupling reactions represent a powerful and widely utilized strategy for the formation of the carbon-carbon bond between the two aromatic rings in diarylnitrile synthesis.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. tcichemicals.comlibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide. tcichemicals.comlibretexts.org For the synthesis of this compound, two primary disconnection approaches are feasible:

Approach A: Coupling of (3-cyanophenyl)boronic acid with 1-bromo-3-chloro-5-fluorobenzene.

Approach B: Coupling of (3-chloro-5-fluorophenyl)boronic acid with 3-bromobenzonitrile.

The choice between these routes often depends on the commercial availability and stability of the starting materials. The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions for Suzuki-Miyaura couplings are highly tunable, with the choice of palladium precursor, ligand, base, and solvent system being critical for achieving high yields and purity. Common palladium sources include Pd(PPh₃)₄ and Pd(OAc)₂. A variety of phosphine-based ligands can be employed to stabilize the palladium catalyst and facilitate the reaction. The base, typically a carbonate or phosphate (B84403) salt, is essential for the activation of the boronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Reagents/Conditions | Role |

| Aryl Halide | 1-Bromo-3-chloro-5-fluorobenzene or 3-Bromobenzonitrile | Electrophilic partner |

| Boronic Acid | (3-Cyanophenyl)boronic acid or (3-Chloro-5-fluorophenyl)boronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Facilitates C-C bond formation |

| Ligand | PPh₃, Buchwald-type phosphines | Stabilizes catalyst, modulates reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid |

| Solvent | Toluene (B28343), Dioxane, DMF, often with water | Reaction medium |

| Temperature | Typically elevated (e.g., 80-120 °C) | Provides activation energy |

This table presents a generalized set of conditions. Specific optimization is often required for a given substrate combination.

Research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of a wide array of biaryl compounds, including those with halogen and nitrile functionalities. rsc.orgthieme-connect.de

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be envisioned for the synthesis of this compound. For instance, a Stille coupling could be employed, which utilizes an organotin reagent in place of the organoboron compound. However, the toxicity of organotin compounds often makes the Suzuki-Miyaura coupling a more favorable choice. tcichemicals.com

Another important palladium-catalyzed method is the direct cyanation of a pre-formed biaryl halide. organic-chemistry.orgrsc.org For example, 3-bromo-3'-chloro-5'-fluorobiphenyl could be subjected to a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.orgnih.gov This approach avoids the need to handle potentially unstable cyanated boronic acids. The development of efficient and non-toxic cyanide sources has been a significant area of research in this field. organic-chemistry.org

Table 2: Common Cyanide Sources in Palladium-Catalyzed Cyanation

| Cyanide Source | Formula | Key Characteristics |

| Zinc Cyanide | Zn(CN)₂ | Commonly used, less toxic than alkali metal cyanides. |

| Potassium Ferrocyanide | K₄[Fe(CN)₆] | A non-toxic and stable cyanide source. organic-chemistry.orgnih.gov |

| Copper(I) Cyanide | CuCN | Used in the Rosenmund-von Braun reaction, often requires harsh conditions. |

| Trimethylsilyl Cyanide | (CH₃)₃SiCN | A versatile but highly toxic reagent. |

This table highlights some of the cyanide sources employed in organic synthesis. Appropriate safety precautions are essential when handling any cyanide-containing compound.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SₙAr) offers an alternative pathway for the synthesis of certain benzonitrile derivatives. libretexts.orglibretexts.org In an SₙAr reaction, a nucleophile replaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org

In the context of this compound, a hypothetical SₙAr approach could involve the reaction of a 3-halophenylnitrile with the anion of 1-chloro-3-fluorobenzene, or vice versa. However, the electronic activation of the aryl halides in this specific case is not ideal for a facile SₙAr reaction, as the chloro and fluoro substituents are only moderately electron-withdrawing. Therefore, this route is generally considered less practical compared to cross-coupling strategies for this particular target molecule. SₙAr reactions are more commonly employed when strongly activating groups like nitro groups are present on the aromatic ring. libretexts.orglibretexts.org

Functional Group Interconversion and Derivatization Strategies

Once the core structure of this compound is assembled, a variety of functional group interconversions and derivatization reactions can be performed to access a range of related compounds.

The nitrile group is a particularly versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(3-chloro-5-fluorophenyl)benzoic acid. Alternatively, the nitrile can be reduced to a primary amine, [3-(3-chloro-5-fluorophenyl)phenyl]methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The nitrile can also participate in cycloaddition reactions to form various heterocyclic systems. nih.govresearchgate.net

The halogen atoms on the second phenyl ring also provide opportunities for further modification, although their reactivity in nucleophilic substitution reactions is generally low. However, under specific conditions, such as with highly activated nucleophiles or through transition-metal-catalyzed processes, these halogens could potentially be replaced.

The derivatization of the core structure is crucial for exploring structure-activity relationships in medicinal chemistry and for fine-tuning the properties of materials. For instance, the synthesis of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent agonist of the TRPM5 ion channel, highlights the importance of this scaffold in drug discovery. organic-chemistry.org

Modification of Halogen Substituents

The two halogen atoms on one of the phenyl rings, chlorine and fluorine, exhibit differential reactivity, which can be exploited for selective functionalization. Generally, the C-Cl bond is more susceptible to nucleophilic aromatic substitution (SNAr) than the C-F bond under many conditions, due to the better leaving group ability of chloride. However, the strong electron-withdrawing nature of the fluorine atom can activate the ring towards nucleophilic attack.

In the context of SNAr reactions, the positions of the electron-withdrawing groups (in this case, the second aromatic ring and the nitrile group) are crucial in activating the halide for substitution. These reactions typically proceed via a Meisenheimer complex, a negatively charged intermediate stabilized by electron-withdrawing substituents ortho and para to the site of attack.

Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the selective replacement of the chloro substituent with nitrogen-based nucleophiles. This reaction is highly versatile, with a broad substrate scope and functional group tolerance, allowing for the introduction of various amines under relatively mild conditions.

Reactions at the Nitrile Functionality

The nitrile group is a versatile functional handle that can be transformed into a variety of other functional groups.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid such as hydrochloric or sulfuric acid, which proceeds via an amide intermediate to furnish the corresponding carboxylic acid chemistrysteps.comlibretexts.orgmasterorganicchemistry.com. Alkaline hydrolysis, using a base like sodium hydroxide, initially produces a carboxylate salt, which then requires acidification to yield the free carboxylic acid libretexts.org.

Reduction: The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative in this case). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). More recently, base-catalyzed hydrosilylation has emerged as a milder alternative for the reduction of nitriles to amines google.com.

Table 2: Common Transformations of the Nitrile Group

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Δ | Carboxylic Acid | chemistrysteps.commasterorganicchemistry.com |

| Alkaline Hydrolysis | 1. NaOH, H₂O, Δ 2. H₃O⁺ | Carboxylic Acid | libretexts.org |

| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | Primary Amine | google.com |

Regioselective Functionalization of Aromatic Rings

Further functionalization of the aromatic rings of this compound can be achieved through electrophilic aromatic substitution (EAS). The directing effects of the existing substituents play a critical role in determining the position of the incoming electrophile.

On the benzonitrile ring, the nitrile group is a meta-director and a deactivator. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur at the positions meta to the nitrile group.

On the 3-chloro-5-fluorophenyl ring, the directing effects are more complex. Both chlorine and fluorine are ortho-, para-directors due to their ability to donate a lone pair of electrons through resonance, but they are also deactivators due to their strong inductive electron-withdrawing effects. The combined directing effects of the chloro, fluoro, and the other phenyl ring substituents would lead to a mixture of products, and achieving high regioselectivity can be challenging.

Chemo- and Regioselectivity in Synthetic Design

The synthetic design for derivatives of this compound must carefully consider both chemoselectivity and regioselectivity.

Chemoselectivity: This is particularly relevant when performing reactions on the halogen substituents. As mentioned, the greater lability of the C-Cl bond compared to the C-F bond in certain palladium-catalyzed cross-coupling reactions can allow for selective functionalization of the chlorine position while leaving the fluorine atom intact. Similarly, reactions at the nitrile group can be performed in the presence of the halogen substituents, as the nitrile group generally requires different reaction conditions for its transformation.

Regioselectivity: In electrophilic aromatic substitution, the directing effects of the substituents are paramount. The meta-directing nature of the nitrile group will guide incoming electrophiles on that ring, while the ortho-, para-directing effects of the halogens will control substitution on the other ring. The interplay of these directing groups and the steric hindrance around potential reaction sites will ultimately determine the product distribution. For nucleophilic aromatic substitution, the position of electron-withdrawing groups is the key determinant of regioselectivity, with substitution favored at positions ortho or para to these groups.

Green Chemistry Principles and Sustainable Synthesis Optimization

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound and its derivatives can be optimized according to the principles of green chemistry.

Use of Greener Solvents: Traditional Suzuki-Miyaura couplings often employ organic solvents like toluene or THF. Recent research has focused on the use of more environmentally friendly solvents such as water, ethanol, or mixtures thereof, which can significantly reduce the environmental impact of the synthesis nih.govmdpi.com.

Catalyst Efficiency and Recyclability: The development of highly efficient palladium catalysts allows for very low catalyst loadings, which is both economically and environmentally beneficial. Furthermore, the use of heterogeneous or supported palladium catalysts, such as palladium nanoparticles on carbon or cellulose, facilitates easy recovery and recycling of the precious metal catalyst, further enhancing the sustainability of the process rsc.orgmdpi.comacs.orgresearchgate.net.

Atom Economy and Waste Reduction: The Suzuki-Miyaura reaction itself has a good atom economy. Further improvements can be made by optimizing reaction conditions to maximize yield and minimize the formation of byproducts. Green chemistry metrics such as E-Factor (Environmental Factor) and Process Mass Intensity (PMI) can be used to quantify the environmental impact of a synthetic route and guide its optimization towards waste reduction mygreenlab.orgscientificupdate.commdpi.comresearchgate.netnih.gov.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Exploration of Fundamental Reaction Pathways and Transition States

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the nitrile moiety, the chloro and fluoro substituents, and the biphenyl core. Two primary sites for chemical transformation are the nitrile group and the aromatic rings.

The nitrile group (-C≡N) can undergo several fundamental reactions. One common pathway is its transformation into an amine via catalytic hydrogenation. This typically proceeds through intermediate stages involving imines. Another significant reaction pathway for nitriles is [3+2] cycloaddition with 1,3-dipoles like nitrile oxides, which leads to the formation of five-membered heterocyclic rings such as isoxazolines. mdpi.com The transition states in these cycloaddition reactions are influenced by the electronic nature of both the nitrile and the dipole. For polar reactions, the transition state will involve significant charge separation, and its stability will be a key determinant of the reaction rate. mdpi.com

The aromatic rings of the biphenyl system are susceptible to electrophilic aromatic substitution. However, the presence of deactivating substituents makes these reactions challenging. The transition states for such substitutions involve the formation of a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate is crucial for the reaction to proceed and dictates the regioselectivity of the substitution.

Furthermore, reactions can occur via different molecular mechanisms depending on the conditions. For instance, thermal decomposition can proceed through a single-step retro-[3+2] cycloaddition in the melted state, while in solution, the same compound might undergo a multi-step process like dehydrochlorination. mdpi.com This highlights the importance of considering the reaction environment when exploring potential pathways.

Influence of Halogen and Nitrile Substituents on Reactivity Profiles

The electronic effects of the substituents on the biphenyl framework are critical in determining the molecule's reactivity. Both halogen atoms and the nitrile group are electron-withdrawing, which generally deactivates the aromatic rings towards electrophilic attack compared to unsubstituted benzene (B151609). libretexts.org

The influence of these substituents can be broken down into two main components: the inductive effect and the resonance effect.

Inductive Effect: This is the withdrawal of electron density through the sigma bonds. Due to their high electronegativity, the chlorine, fluorine, and nitrogen atoms of the nitrile group all exert a strong electron-withdrawing inductive effect, deactivating the aromatic rings. msu.edu

Resonance Effect: This involves the delocalization of lone pair electrons or pi electrons into the aromatic system. The halogen atoms have lone pairs that can be donated into the ring, which partially counteracts the inductive effect. This resonance donation stabilizes the carbocation intermediate in electrophilic substitution at the ortho and para positions. libretexts.orgmsu.edu Conversely, the nitrile group withdraws electron density from the aromatic ring through resonance, further deactivating it.

In this compound, the phenyl ring bearing the nitrile group is strongly deactivated. The nitrile group acts as a meta-director for any potential electrophilic substitution on that ring. On the other phenyl ring, the chloro and fluoro substituents also deactivate the ring but will direct incoming electrophiles to the positions ortho and para relative to them. The interplay of these directing effects can lead to complex product mixtures in substitution reactions.

| -CN (Nitrile) | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta |

Catalytic Transformations and Ligand Design Principles

Catalysis offers efficient routes to transform functional groups within complex molecules like this compound. The nitrile group, in particular, is amenable to a variety of catalytic transformations.

One such transformation is the cyclotrimerization of benzonitriles to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net This reaction can be catalyzed by low-valent titanium species generated in situ from titanium chloride complexes and a reducing agent like magnesium. researchgate.net The catalytic cycle is thought to involve the coordination of the nitrile to the active titanium center, followed by sequential insertion of two more nitrile molecules to form a metallacycle, which then undergoes reductive elimination to yield the triazine product. The design of ligands for the titanium catalyst, such as cyclopentadienyl (B1206354) (Cp) or indolyl-based ligands, can influence the catalyst's activity and stability. researchgate.net

Another important catalytic reaction is the hydrogenation of the nitrile group to a primary amine. This is a key transformation in the synthesis of many pharmaceuticals and agrochemicals. researchgate.net Transition metal catalysts based on ruthenium, palladium, or nickel are commonly employed. For instance, triruthenium clusters have been shown to be active in the hydrogenation of benzonitrile. researchgate.net The design of these catalytic systems often focuses on achieving high selectivity, preventing side reactions such as hydrodechlorination (the removal of the chlorine atom). Ligand design plays a crucial role here; ligands can modulate the electronic properties of the metal center to favor the desired reaction pathway and can also provide steric hindrance to control selectivity.

Table 2: Illustrative Catalytic Systems for Transformations of the Nitrile Group

| Transformation | Catalyst System Example | Ligand Principle |

|---|---|---|

| Cyclotrimerization | Cp₂TiCl₂ / Mg | Ligands like Cp stabilize the active low-valent titanium species. |

| Hydrogenation | Ru₃(CO)₁₂ | The cluster framework can provide multiple sites for substrate activation. |

| Hydrogenation | Pd/C | The solid support provides high surface area for the active metal. |

Solvent Effects on Reaction Kinetics and Stereoselectivity

The choice of solvent can have a profound impact on the kinetics and outcome of a chemical reaction. Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. They can also play a more direct role in the reaction mechanism.

For reactions involving this compound that proceed through polar or charged intermediates, such as electrophilic aromatic substitution or certain cycloadditions, polar solvents are generally preferred. A polar solvent can solvate the charged species, lowering the activation energy of the reaction and thus increasing the rate. For example, the activation Gibbs free energies for [3+2] cycloaddition reactions can be influenced by the solvent environment. mdpi.com

In catalytic reactions, the solvent can affect the solubility of the catalyst and reactants, as well as the stability of catalytic intermediates. In some cases, reactions can be performed without a solvent, for example, at high temperatures in the molten state. This can lead to different reaction pathways compared to reactions in solution. mdpi.com

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be influenced by the solvent. While this compound itself is achiral, reactions that introduce a new chiral center could be influenced by chiral solvents or by the solvent's interaction with a chiral catalyst. The solvent can affect the conformational equilibrium of the substrate or catalyst, leading to a preference for one reaction pathway and, consequently, one stereoisomer.

The study of solvent effects is crucial for optimizing reaction conditions to achieve desired products in high yield and selectivity. A systematic investigation of different solvents with varying polarities and coordinating abilities would be necessary to fully understand their impact on the reactivity of this compound.

Advanced Spectroscopic and Structural Elucidation Research of 3 3 Chloro 5 Fluorophenyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For 3-(3-chloro-5-fluorophenyl)benzonitrile, ¹H and ¹³C NMR spectra would provide a wealth of information regarding the chemical environment of each proton and carbon atom.

In a hypothetical ¹H NMR spectrum, the aromatic protons would appear as a series of complex multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The specific coupling patterns (ortho, meta, and para) between adjacent protons would allow for the assignment of each resonance to its corresponding position on the two phenyl rings. The integration of these signals would confirm the presence of seven aromatic protons.

The ¹³C NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would be expected to resonate in the range of 110-125 ppm. The carbons bonded to the electronegative chlorine and fluorine atoms would exhibit characteristic shifts, and the C-F coupling would result in splitting of the signal for the carbon attached to the fluorine atom. By analyzing these chemical shifts and coupling constants, the connectivity and stereochemistry of the molecule can be unequivocally determined. In-line and on-line NMR techniques in flow chemistry systems can offer rapid analysis for reaction monitoring and optimization. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 139.0 |

| C2 | 7.8 (d) | 130.0 |

| C3 | - | 112.5 |

| C4 | 7.6 (t) | 133.0 |

| C5 | 7.9 (d) | 129.5 |

| C6 | 7.7 (s) | 131.0 |

| C1' | - | 142.0 |

| C2' | 7.5 (s) | 115.0 (d, JCF) |

| C3' | - | 135.0 (d, JCF) |

| C4' | 7.3 (d) | 125.0 |

| C5' | - | 163.0 (d, JCF) |

| C6' | 7.4 (t) | 114.0 (d, JCF) |

| CN | - | 118.0 |

Note: These are predicted values and may vary from experimental data. d=doublet, t=triplet, s=singlet, JCF = C-F coupling constant.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Vibrational Mode Assignment

For this compound, the FT-IR and Raman spectra would be characterized by several key vibrational modes:

C≡N Stretch: A strong and sharp absorption band in the FT-IR spectrum, typically around 2220-2240 cm⁻¹, is characteristic of the nitrile group stretching vibration. researchgate.net This band is also expected to be prominent in the Raman spectrum.

Aromatic C-H Stretch: These vibrations occur in the region of 3000-3100 cm⁻¹.

C-C Ring Stretching: Multiple bands between 1400 and 1600 cm⁻¹ arise from the stretching vibrations of the carbon-carbon bonds within the aromatic rings.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the lower frequency region of the spectrum.

C-F Stretch: The carbon-fluorine stretch will also be present, typically at a higher frequency than the C-Cl stretch.

Ring Bending Modes: Out-of-plane and in-plane bending vibrations of the aromatic rings give rise to a complex pattern of bands in the fingerprint region (below 1000 cm⁻¹).

The combination of FT-IR and Raman spectroscopy, supported by computational analysis, allows for a comprehensive assignment of the vibrational modes, providing valuable insights into the molecular structure and bonding. orientjchem.orgijtsrd.com

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), provide detailed information about the fragmentation pathways of a molecule upon ionization.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (231.65 g/mol ). Due to the presence of chlorine, an isotopic pattern with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak would be evident.

Electron ionization (EI) would induce fragmentation, leading to a series of daughter ions. Potential fragmentation pathways for benzonitrile (B105546) and its derivatives include the loss of HCN or CN radicals. nih.govrsc.org For this compound, fragmentation could involve cleavage of the bond between the two phenyl rings, as well as the loss of the halogen atoms. The study of these fragmentation patterns helps to confirm the molecular structure and provides insights into the stability of different parts of the molecule.

X-ray Crystallography and Polymorphism Studies for Solid-State Characterization

Furthermore, this compound may exhibit polymorphism, the ability to exist in multiple crystalline forms. Each polymorph would have a distinct crystal packing and, consequently, different physical properties. Polymorphism studies, often employing techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), are crucial for characterizing the solid-state behavior of the compound.

Photoionization and Excited State Spectroscopy (e.g., REMPI, MATI) for Electronic Structure Elucidation

Advanced spectroscopic techniques like Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) provide detailed information about the electronic structure and vibrational levels of a molecule in its excited and cationic states. mdpi.com

Following excitation to a specific vibrational level in the S₁ state, a second laser can be used to ionize the molecule. By scanning the energy of the second laser, a photoionization efficiency (PIE) curve can be obtained, which allows for the determination of the ionization energy. mdpi.com MATI spectroscopy, a high-resolution variant of this technique, can then be employed to obtain the vibrational spectrum of the cation (D₀ state). mdpi.com These experiments provide precise values for the adiabatic ionization energy and the vibrational frequencies of the cation, which are crucial for understanding the electronic structure and bonding in the ionized molecule. rsc.orgmdpi.com

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO) to higher energy orbitals (typically LUMO). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure and the extent of conjugation.

For this compound, the UV-Vis spectrum is expected to show strong absorptions in the UV region, arising from π→π* transitions within the conjugated biphenyl (B1667301) system. The presence of the nitrile and halogen substituents will influence the energy of these transitions, causing shifts in the λmax values compared to unsubstituted biphenyl. Analysis of the UV-Vis spectrum can provide information about the extent of electronic communication between the two aromatic rings.

Computational and Theoretical Chemistry Studies of 3 3 Chloro 5 Fluorophenyl Benzonitrile

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. prensipjournals.com By approximating the many-body electronic system to a computationally simpler one based on its electron density, DFT calculations can accurately predict the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. prensipjournals.com For aromatic compounds like 3-(3-Chloro-5-fluorophenyl)benzonitrile, DFT, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), is employed to determine bond lengths, bond angles, and dihedral angles. prensipjournals.comresearchgate.net Studies on similar halogenated benzene (B151609) derivatives demonstrate that DFT is a highly effective method for identifying and characterizing molecular structures. prensipjournals.com The presence of electron-withdrawing halogen substituents (chlorine and fluorine) and the nitrile group significantly influences the electronic distribution and geometry of the biphenyl (B1667301) framework.

Frontier Molecular Orbital Theory (FMOT) is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and prone to charge transfer. nih.gov For molecules like this compound, DFT calculations are used to determine these energy levels. The analysis helps in understanding the charge transfer interactions that can occur within the molecule, which is a significant factor in its potential bioactivity. nih.gov

Table 1: Conceptual Frontier Orbital Energy Data This table illustrates typical values and interpretations derived from DFT studies on related aromatic compounds.

| Parameter | Conceptual Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.0 to -6.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted over the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these are expected around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity.

Blue regions denote the most positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. These are typically found around hydrogen atoms.

Green regions represent areas of neutral or near-zero potential.

MEP analysis highlights the electrophilic and nucleophilic sites, providing crucial information for understanding intermolecular interactions and molecular recognition processes, such as ligand-protein binding. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." prensipjournals.comprensipjournals.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule will undergo electronic changes during a reaction. prensipjournals.com

Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. prensipjournals.comprensipjournals.com

Electrophilicity Index (ω): Represents the energy stabilization when the molecule acquires additional electronic charge from the environment. It is calculated as ω = χ² / (2η). prensipjournals.com

These descriptors are vital for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. prensipjournals.com Local reactivity descriptors, such as Fukui functions, further refine this by identifying which specific atoms within the molecule are most likely to be involved in electrophilic, nucleophilic, or radical attacks.

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. prensipjournals.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Quantifies resistance to charge transfer. prensipjournals.com |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. prensipjournals.com |

Molecular Dynamics Simulations for Conformational Space Exploration

The molecule this compound has a biphenyl core, which allows for rotation around the C-C single bond connecting the two phenyl rings. This rotation gives rise to different spatial arrangements, or conformations. Computational studies on the closely related 3-chloro-5-fluoroanisole (B1227374) have shown the existence of stable rotamers (cis and trans conformers). nih.gov

Molecular Dynamics (MD) simulations are a computational method used to explore this conformational space by simulating the atomic motions of the molecule over time. By solving Newton's equations of motion for the system, MD simulations can map the potential energy surface, identify stable low-energy conformers, and determine the energy barriers for transition between them. Understanding the conformational flexibility is essential, as the specific 3D shape of the molecule can dictate its ability to fit into the binding site of a biological target like a protein or receptor.

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation

Quantum chemical calculations, particularly using DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net These calculations can determine the harmonic vibrational frequencies corresponding to different normal modes of the molecule. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.netijrte.org

Studies on the structurally similar 3-chloro-4-fluoro benzonitrile (B105546) have demonstrated this strong correlation between calculated and experimental spectra. researchgate.net Such analyses allow for the precise assignment of observed spectral bands to specific molecular vibrations, such as C-H stretching, C-C ring vibrations, and vibrations of the substituent groups.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups Based on data from related compounds like 3-chloro-4-fluoro benzonitrile and 3-chloro-5-methoxyphenol.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated (Scaled) Range (cm⁻¹) |

|---|---|---|

| C≡N Stretch | 2220-2240 | 2225-2245 |

| C-F Stretch | 1190-1200 researchgate.net | 1195-1205 |

| C-Cl Stretch | 600-850 ijrte.org | 600-850 |

This validation of calculated results against experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure. researchgate.net

Ligand-Protein Interaction Modeling for Mechanistic Insights into Molecular Recognition

While specific efficacy studies are outside the scope of this article, computational modeling can provide significant mechanistic insights into how this compound might interact with a protein target. The compound's structural similarity to molecules developed as antagonists for G protein-coupled receptors (GPCRs) suggests its potential as a scaffold in drug discovery. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. This process involves:

Defining the 3D structure of the protein target, often obtained from X-ray crystallography or homology modeling.

Exploring possible binding poses of the flexible ligand (this compound) within the binding pocket.

Using a scoring function to rank the poses based on estimated binding energy.

The insights from MEP analysis are critical here, as the electrostatic interactions between the ligand's charge distribution and the amino acid residues in the protein's binding site are a primary driver of molecular recognition. nih.gov For example, the electron-rich nitrile and halogen atoms could form hydrogen bonds or halogen bonds with donor groups in the protein, while the phenyl rings could engage in hydrophobic or π-π stacking interactions. These modeling studies can reveal key interactions that anchor the ligand to its target, providing a rational basis for designing more potent and selective molecules, independent of their final clinical outcomes. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluoronitrobenzene |

| 5-chlorouracil |

| 3-chloro-4-fluoro benzonitrile |

| 3-chloro-5-methoxyphenol |

| 3-chloro-5-fluoroanisole |

| [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile |

| 3-chloro-5-[(pyridin-2-yl)ethynyl]benzonitrile |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Theoretical Structure-Activity Elucidation

The exploration of the biological potential of novel chemical entities like this compound is increasingly reliant on computational and theoretical chemistry. Among the most powerful tools in this domain are Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. These in silico methods provide a framework for understanding how the structural features of a molecule influence its biological activity, thereby guiding the design of more potent and selective compounds. While specific QSAR and pharmacophore models for this compound are not extensively documented in publicly available literature, the principles can be readily applied by examining studies on structurally related biphenyl and nitrile-containing compounds.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural attributes. nih.gov By establishing a mathematical relationship between these descriptors and the observed activity of a series of compounds, a predictive model can be built. nih.gov For a molecule such as this compound, relevant descriptors would include electronic properties (e.g., electrostatic potential, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP). The presence of the chloro and fluoro substituents, along with the nitrile group on the biphenyl scaffold, would significantly influence these descriptors.

Pharmacophore modeling, on the other hand, focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. researchgate.net A pharmacophore model can be generated based on the structures of known active ligands or the active site of a target protein. nih.gov For this compound, a hypothetical pharmacophore model might include the two aromatic rings as hydrophobic features and the nitrogen atom of the nitrile group as a potential hydrogen bond acceptor. nih.gov

Detailed Research Findings from Analogous Systems

To illustrate the application and utility of these computational techniques, we can refer to studies on analogous compound classes. For instance, a 3D-QSAR and pharmacophore modeling study on a series of biphenyl derivatives as nonsteroidal aromatase inhibitors identified a four-point pharmacophore. nih.gov This model consisted of two hydrogen bond acceptors and two aromatic rings as crucial features for biological activity. nih.gov The resulting 3D-QSAR model demonstrated high statistical significance, with a correlation coefficient (R²) of 0.977 for the training set and a predictive correlation coefficient (Q²) of 0.946 for the test set, indicating a robust and predictive model. nih.gov

In another relevant study focusing on biphenyl-substituted pyridone derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov These 3D-QSAR methods generate contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. The statistical validation of these models is presented in the table below, showcasing their predictive power.

| QSAR Model | q² | r² | r²_pred |

|---|---|---|---|

| CoMFA | 0.688 | 0.976 | 0.831 |

| CoMSIA/SHE | 0.758 | 0.968 | 0.828 |

This table presents representative statistical results from a 3D-QSAR study on biphenyl-substituted pyridone derivatives, illustrating the predictive capacity of such models. nih.gov q² (cross-validated correlation coefficient), r² (non-cross-validated correlation coefficient), and r²_pred (predicted correlation coefficient for an external test set) are key indicators of model robustness.

The CoMFA model, which considers steric and electrostatic fields, and the CoMSIA model, which includes additional descriptors for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties, both yielded statistically significant results. nih.gov Such models provide invaluable insights for lead optimization. For this compound, a similar approach would delineate the precise influence of the chloro, fluoro, and nitrile substituents on its hypothetical biological activity. The contour maps generated from such an analysis would guide modifications to the biphenyl scaffold to enhance target binding affinity. For example, the models might indicate that increasing the negative electrostatic potential in the region of the nitrile group could be beneficial, or that additional steric bulk is either favored or disfavored at specific positions on the phenyl rings.

Furthermore, the nitrile group itself is recognized as a key pharmacophoric element in drug design. researchgate.net It can act as a bioisostere for other functional groups like carbonyls or halogens and can participate in crucial interactions such as hydrogen bonding and polar interactions within a target's active site. researchgate.net A QSAR or pharmacophore model for this compound would therefore likely highlight the role of the nitrile moiety in defining its activity profile.

Molecular Interaction Mechanisms and Target Identification Research Involving 3 3 Chloro 5 Fluorophenyl Benzonitrile Scaffolds

Exploration of Molecular Recognition Principles

The 3-(3-chloro-5-fluorophenyl)benzonitrile scaffold contributes to molecular recognition primarily through its specific arrangement of functional groups that can engage in various non-covalent interactions with protein binding sites. The chloro and fluoro substituents on the phenyl ring, along with the nitrile group, play a significant role in defining the electronic and steric properties of the molecule, which in turn dictates its binding affinity and selectivity for a biological target.

Biochemical Target Identification Methodologies

The identification of biochemical targets for compounds containing the this compound scaffold has been approached through various methodologies, including broad antiparasitic screening and targeted inhibitor development programs.

In one instance, a broad in vitro antiparasitic screening of a library of compounds, the MMV Open, led to the identification of a pyrazole (B372694) derivative with antiplasmodial activity. verixiv.org This high-throughput screening approach against whole organisms, such as Plasmodium falciparum, allows for the initial identification of active compounds without a preconceived target. Subsequent studies would then be required to elucidate the specific molecular target within the parasite.

In a more targeted approach, the 3-chloro-5-fluorophenyl moiety has been incorporated into molecules designed to inhibit specific enzymes. For example, this scaffold is mentioned in a patent for substituted 5-methyl- biorxiv.orgverixiv.orgnih.govtriazolo[1,5-a]pyrimidin-2-amine compounds as inhibitors of phosphodiesterase 2 (PDE2). google.com Similarly, it has been used in the synthesis of inhibitors for Stearoyl-CoA desaturase (SCD), an enzyme implicated in cancer and metabolic diseases. nih.gov In these cases, the target is known, and the chemical scaffold is utilized and modified to optimize binding and inhibitory activity.

Allosteric Modulation Mechanisms and Ligand Binding Site Analysis

The development of selective kinase inhibitors often involves exploiting subtle differences in the amino acid residues of the kinase domains. The specific substitution pattern of the 3-chloro-5-fluorophenyl ring can be crucial for achieving selectivity by maximizing favorable interactions in the target kinase while minimizing interactions with off-target kinases.

Enzyme Inhibition Mechanism Studies at the Molecular Level

The this compound scaffold has been incorporated into compounds designed as enzyme inhibitors for various targets. For example, its presence in potential inhibitors of ERK kinases (ERK1 and/or ERK2) has been documented in patent literature. googleapis.com These inhibitors are designed to target the active sites of the ERK kinases. googleapis.com The mechanism of inhibition for such compounds is typically competitive, where they vie with the endogenous substrate (like ATP in the case of kinases) for binding to the enzyme's active site.

In the context of SCD inhibitors, compounds containing an oxalic acid diamide (B1670390) moiety are metabolized into active inhibitors that can covalently bind to and inhibit the enzyme. nih.gov While the specific contribution of the 3-chloro-5-fluorophenyl group to the covalent modification is not detailed, its role in guiding the molecule to the active site and positioning it for reaction is critical.

The following table summarizes some of the enzymes targeted by inhibitors containing the 3-(3-chloro-5-fluorophenyl) moiety:

| Target Enzyme/Protein Family | Containing Compound Class | Reference |

| Phosphodiesterase 2 (PDE2) | Substituted 5-methyl- biorxiv.orgverixiv.orgnih.govtriazolo[1,5-a]pyrimidin-2-amine | google.com |

| Cyclin G Associated Kinase (GAK) | 4-Anilinoquinolines | biorxiv.org |

| ERK Kinases (ERK1/ERK2) | Azaindole derivatives | googleapis.com |

| Stearoyl-CoA desaturase (SCD) | Oxalamides | nih.gov |

Receptor Binding Modalities and Signal Transduction Pathway Perturbation Analysis

Direct studies on the receptor binding modalities of this compound are not available. However, the impact of inhibitors containing this scaffold on signal transduction pathways can be inferred from their targets. For instance, inhibitors of ERK kinases would perturb the Ras-Raf-MEK-ERK signaling pathway, which is a critical pathway in cell proliferation, differentiation, and survival. googleapis.com By blocking ERK activity, these inhibitors can arrest cell cycle progression and induce apoptosis in cancer cells that are dependent on this pathway.

Similarly, inhibition of PDE2, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), would lead to an increase in the levels of these second messengers. This can have downstream effects on various signaling pathways involved in processes like synaptic plasticity and cognitive function. google.com

The perturbation of signaling pathways by compounds identified in broad antiparasitic screens, such as the antiplasmodial pyrazole derivative, is an area for further investigation to understand their mechanism of action and to identify their specific molecular targets within the parasite. verixiv.org

Role of 3 3 Chloro 5 Fluorophenyl Benzonitrile As a Chemical Building Block in Materials Science and Advanced Applications

Precursor in Polymer Synthesis and Photoactive Material Research

Despite its intricate molecular architecture, which suggests potential for creating novel polymers with tailored properties, there is a significant lack of published research detailing the use of 3-(3-Chloro-5-fluorophenyl)benzonitrile as a monomer or precursor in polymer synthesis. Extensive searches of scientific databases and patent literature did not yield any studies on its polymerization or its incorporation into photoactive material frameworks. While related benzonitrile (B105546) compounds have found applications in materials science, the specific contributions of the 3-chloro-5-fluoro substitution pattern on a biphenyl (B1667301) nitrile core to polymer properties remain unexplored in the current body of scientific work.

Intermediates in the Development of Optoelectronic Materials

The development of advanced optoelectronic materials often relies on the use of precisely functionalized aromatic compounds. The electronic characteristics of this compound, stemming from its halogen and nitrile substituents, theoretically make it a candidate for investigation as an intermediate in the synthesis of materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, a comprehensive review of the literature indicates that there are no specific studies that report the synthesis or utilization of this compound for such purposes. The potential advantages or disadvantages of incorporating this particular molecule into optoelectronic device architectures have not been documented in peer-reviewed research.

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through non-covalent interactions. While research exists on the supramolecular interactions of benzonitrile derivatives, there is no specific literature available that describes the use of this compound in the construction of supramolecular assemblies or in crystal engineering studies. Investigations into its self-assembly properties, its potential to form specific host-guest complexes, or the targeted design of crystal structures based on this molecule have not been reported. A recent study on the recognition of various benzonitrile derivatives by a phosphorylated cavitand did not include this compound among the tested guest molecules.

Emerging Research Frontiers and Future Directions for 3 3 Chloro 5 Fluorophenyl Benzonitrile

Integration with Artificial Intelligence and Machine Learning for Predictive Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical synthesis and materials science. nih.gov For a molecule like 3-(3-Chloro-5-fluorophenyl)benzonitrile, these computational tools offer the potential to accelerate the discovery of new applications and optimize its synthesis.

One of the key areas where AI can contribute is in the prediction of structure-function relationships. nih.gov By training on existing data for related benzonitrile (B105546) compounds, an AI model could predict how modifications to the structure of this compound would affect its properties. This predictive power allows for a more targeted and efficient approach to molecular design, saving both time and resources.

Table 1: Potential AI/ML Applications for this compound

| Application Area | AI/ML Tool/Technique | Predicted Outcome |

| Synthesis Planning | Retrosynthesis Algorithms | Identification of novel and efficient synthetic pathways. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Prediction of biological activity, toxicity, and physicochemical properties. |

| Reaction Optimization | Bayesian Optimization | Determination of optimal reaction conditions for yield and purity. |

| Materials Discovery | Generative Models | Design of new materials incorporating the benzonitrile moiety with desired properties. |

Advanced Analytical Techniques for In-Situ Reaction Monitoring and Process Analytical Technology (PAT)

The synthesis of specialty chemicals like this compound can be significantly enhanced through the implementation of Process Analytical Technology (PAT). PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. phenomenex.blog This approach moves away from traditional batch testing to real-time monitoring, ensuring higher efficiency and product quality. youtube.comrsc.org

For the synthesis of this compound, which may involve multi-step reactions such as Suzuki or Negishi coupling followed by cyanation, in-situ monitoring techniques are invaluable. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed for real-time analysis of the reaction mixture. nih.govyoutube.com These non-invasive methods provide continuous data on the concentration of reactants, intermediates, and products, allowing for precise control over reaction parameters. researchgate.netrsc.org

For instance, in a potential Grignard reaction to form a precursor, in-situ FTIR could monitor the formation and consumption of the Grignard reagent, a critical and often unstable intermediate. mt.commasterorganicchemistry.com Similarly, during a cyanation step, the disappearance of a starting halide and the appearance of the characteristic nitrile peak in the Raman or FTIR spectrum can be tracked in real-time. rsc.org This level of process understanding enables immediate adjustments to be made, optimizing yield and minimizing byproduct formation. nih.gov

Table 2: Potential PAT Tools for this compound Synthesis

| Analytical Technique | Parameter Monitored | Potential Benefit |

| In-situ FTIR Spectroscopy | Concentration of functional groups (e.g., C-Br, C-Cl, C≡N). nih.gov | Real-time reaction kinetics, endpoint determination. researchgate.net |

| In-situ Raman Spectroscopy | Molecular structure changes, polymorphic forms. youtube.com | Monitoring of crystalline products, phase transitions. tue.nl |

| On-line HPLC/UPLC-MS | Separation and identification of reactants, intermediates, and products. rsc.org | Impurity profiling, immediate feedback on reaction progress. |

| Automated Sampling | Automated withdrawal and analysis of reaction aliquots. | High-throughput screening of reaction conditions. |

Green Chemistry Innovations for Sustainable Production and Application

The principles of green chemistry are increasingly important in chemical manufacturing to minimize environmental impact. The synthesis of this compound can be made more sustainable through several innovative approaches.

Traditional methods for synthesizing benzonitriles can involve harsh reagents and generate significant waste. masterorganicchemistry.com Green chemistry seeks to replace these with more environmentally benign alternatives. researchgate.net For example, the use of ionic liquids as recyclable reaction media and catalysts presents a promising avenue. researchgate.netmasterorganicchemistry.com In the synthesis of benzonitriles from benzaldehydes, ionic liquids have been shown to act as a co-solvent, catalyst, and phase separator, simplifying the process and allowing for easy recovery and reuse. researchgate.net This approach could be adapted for the synthesis of precursors to this compound.

Another green approach is the use of photocatalysis for cyanation reactions. rsc.org Utilizing light as an energy source can lead to milder reaction conditions and avoid the use of toxic metal catalysts. rsc.org Research into photocatalytic methods for the cyanation of aryl halides is an active area that could be applied to the synthesis of this compound.

Furthermore, exploring water as a solvent, where feasible, and employing catalytic systems that can be easily recovered and recycled are key strategies. The development of continuous flow processes, often coupled with PAT, can also contribute to a greener synthesis by improving energy efficiency and reducing waste. rsc.org

Theoretical Prediction of Novel Reactivity and Molecular Interactions

Computational chemistry and theoretical modeling provide powerful tools to predict the reactivity and molecular interactions of this compound before engaging in extensive laboratory work. rsc.org Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the molecule's electronic structure, bond energies, and electrostatic potential.

These calculations can help in understanding the reactivity of the different positions on the aromatic rings, predicting which sites are more susceptible to nucleophilic or electrophilic attack. This is crucial for designing new reactions and synthesizing novel derivatives. For instance, theoretical studies can predict the most likely outcome of further functionalization of the biphenyl (B1667301) system.

Molecular modeling can also be used to simulate the interactions of this compound with biological targets, such as enzymes or receptors. This can guide the design of new drug candidates by predicting binding affinities and modes of action. Similarly, the interaction of this molecule with other materials can be modeled to predict its suitability for inclusion in polymers or other advanced materials.

Recent computational studies on related benzonitrile systems have explored their gas-phase synthesis pathways and thermochemical properties, providing a basis for understanding the fundamental behavior of this class of compounds. chromnet.net

Design of Smart Materials Incorporating Benzonitrile Moieties

The unique electronic properties of the benzonitrile group make it an attractive component for the design of "smart" materials—materials that respond to external stimuli such as light, heat, or an electric field. The incorporation of this compound or its derivatives into polymer backbones or as side chains could lead to the development of novel functional materials.

For example, polymers containing benzonitrile moieties can exhibit interesting dielectric properties, making them potentially useful in capacitors or other electronic components. The polarity of the nitrile group can also be exploited in the design of chemosensors, where the interaction of the nitrile with specific analytes could lead to a detectable optical or electronic signal.

Recent research has focused on developing flexible electronic polymers that can adapt their mechanical properties based on movement, which could be used in wearable technology. acs.org While not directly involving this specific compound, the principle of incorporating functional organic molecules into polymer matrices to create smart devices is highly relevant. The rigid, polar structure of this compound could impart desirable properties to such materials, such as improved thermal stability or specific electronic responses. The development of such materials represents a significant frontier for this class of compounds.

Q & A

Basic: What are the established synthetic routes for 3-(3-Chloro-5-fluorophenyl)benzonitrile, and how is its purity validated?

Answer:

The compound is typically synthesized via condensation reactions, such as the reaction of (E)-3-(3-(2-amino-3,5-dibromophenyl)acryloyl)benzonitrile with aryl hydrazides in acetic acid under controlled heating . Key analytical techniques for validation include:

- FT-IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2350 cm⁻¹, C=O stretch at ~1660 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.5 ppm) and nitrile carbons (δ ~115 ppm), with reference to standardized data tables .

- Elemental Analysis : Validates molecular formula (e.g., C₁₃H₆ClF₃N₂S for derivatives) .

Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Answer:

Optimization involves systematic variation of:

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Acidic catalysts (e.g., acetic acid) improve yield in cyclization steps .

- Temperature Gradients : Slow cooling during crystallization minimizes impurities .

Contradictions in yield data across studies may arise from solvent purity or stirring rates, necessitating reproducibility tests via HPLC-MS .

Basic: What spectroscopic methods are critical for structural elucidation of derivatives?

Answer:

- Multinuclear NMR : Assigns regiochemistry (e.g., doublets for CH₂ protons in pyrazole derivatives at δ 3.09–3.74 ppm) .

- UV-Vis Spectroscopy : Identifies π→π* transitions in aromatic systems (λmax ~270–320 nm) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₇ClF at m/z 184.02) .

Advanced: How can computational methods resolve discrepancies in experimental spectral data?

Answer:

- Density Functional Theory (DFT) : Predicts vibrational frequencies (FT-IR) and chemical shifts (NMR) to cross-validate experimental data .

- Natural Bond Orbital (NBO) Analysis : Explains hyperconjugative interactions affecting reactivity .

- Molecular Electrostatic Potential (MEP) Maps : Highlights electrophilic/nucleophilic sites for regioselective modifications .

Advanced: What strategies are used in crystallographic refinement for accurate structural determination?

Answer:

- SHELX Suite : SHELXL refines small-molecule structures using high-resolution data, while SHELXD/SHELXE assist in experimental phasing for macromolecular complexes .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement parameters .

- Twinned Data Handling : SHELXL’s TWIN/BASF commands correct for crystal twinning artifacts .

Basic: How is the compound’s reactivity assessed in medicinal chemistry applications?

Answer:

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like mGlu5 receptors .

- Ligand Efficiency Metrics : Calculate binding energy per heavy atom (LE > 0.3 indicates high efficiency) .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity profiles .

Advanced: What experimental and computational approaches validate the compound’s role as a negative allosteric modulator?

Answer:

- X-ray Crystallography : Resolves binding modes (e.g., HTL14242 in mGlu5 at 2.6 Å resolution) .

- Molecular Dynamics (MD) Simulations : Track receptor-ligand stability over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications .

Basic: What safety protocols are recommended given limited toxicity data?

Answer:

- Handling : Use fume hoods and PPE (gloves, goggles) due to unknown chronic toxicity .

- Storage : Under inert atmosphere (N₂/Ar) at −20°C to prevent degradation .

- Ecotoxicity Mitigation : Follow REACH guidelines for waste disposal to minimize environmental impact .

Advanced: How do substituents influence the compound’s electronic properties in OLED applications?

Answer:

- Time-Dependent DFT (TD-DFT) : Models excited-state behavior for TADF (thermally activated delayed fluorescence) .

- HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., –CN) reduce band gaps, enhancing charge transport .

- Cyclic Voltammetry : Measures redox potentials to optimize hole/electron injection layers .

Advanced: How can researchers address low yields in cross-coupling reactions involving this nitrile?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.